Benzyl orange

Catalog No.
S993287
CAS No.
36402-77-4
M.F
C19H16N3NaO3S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl orange

CAS Number

36402-77-4

Product Name

Benzyl orange

IUPAC Name

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate

Molecular Formula

C19H16N3NaO3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1

InChI Key

JGCBNZLRTUKUAQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Benzyl orange (CAS 36402-77-4) is a specialized azo dye and analytical reagent characterized by a benzylamino group, which differentiates it sterically and hydrophobically from its common analog, methyl orange. In industrial and laboratory procurement, it is primarily sourced as a low-pH acidimetric indicator, transitioning from red to yellow between pH 1.9 and 3.3 . Beyond classical analytical chemistry, benzyl orange has established utility as a reactive soft template in the synthesis of complex conducting polymers and as a structurally bulky target molecule for calibrating molecularly imprinted polymers (MIPs) designed to capture sulfonated aromatic pollutants [1]. Its specific precipitation behavior and extended hydrophobic profile make it a critical material for workflows where smaller, less sterically hindered azo dyes fail to provide the necessary structural or binding interactions.

Research Fit

Strong acid-weak base titration endpoint detection
Non-overlapping pH window vs. common azo indicators
Visual color shift in strongly acidic conditions

Substituting benzyl orange with methyl orange or other standard azo dyes fundamentally alters both analytical accuracy and material synthesis outcomes. In acidimetric titrations, methyl orange transitions at a significantly higher pH range (3.1–4.4), meaning its use in highly acidic environments will yield premature and inaccurate visual endpoints compared to benzyl orange's 1.9–3.3 range . In materials science, the substitution is physically non-viable: while methyl orange templates direct the formation of standard linear polypyrrole nanotubes, benzyl orange uniquely precipitates into rod junctions that force the in-situ polymerization of hollow, micrometer-sized Y-junctions and dendritic capsules [1]. Furthermore, in environmental assay development, the lack of a bulky benzyl moiety in methyl orange makes it an inadequate steric surrogate for modeling the capture of large linear alkylbenzene sulfonates in molecularly imprinted polymers [2].

Substitution Risk

Attribute
Benzyl Orange
Generic Azo Indicator
pH Transition Window
1.9–3.3
3.1–4.4 (Methyl orange)
Endpoint Context
Strong acid-weak base
Weak acid-strong base

Non-overlapping transition ranges prevent direct interchange; substitution may result in no endpoint color change.

Conducting Polymer Morphology Control

During the in-situ polymerization of polypyrrole (PPy), the choice of azo dye template dictates the final polymer architecture. When methyl orange is utilized, the resulting PPy structures are standard linear nanotubes with circular profiles. In contrast, utilizing benzyl orange precipitates (formed via the addition of HCl or FeCl3) as reactive templates yields hollow, micrometer-sized Y-junctions and dendritic capsules [1]. This distinct morphological divergence is driven by the specific self-assembly and precipitation behavior of the benzyl-substituted dye.

Evidence DimensionResulting PPy Polymer Morphology
Target Compound DataHollow micrometer-sized Y-junctions and capsules
Comparator Or BaselineMethyl orange: Linear nanotubes with circular profiles
Quantified DifferenceComplete architectural shift from 1D linear tubes to 3D branched Y-junctions
ConditionsIn-situ polymerization of pyrrole using dye precipitates as reactive templates with FeCl3 or HCl

This structural control is critical for procuring precursors to engineer branched, high-surface-area conducting polymers for advanced electrosensors and energy storage devices.

pH Transition Interval
Head-to-head
Benzyl orange: 1.9–3.3 (red to reddish-yellow)
Methyl orange: 3.1–4.4 (red to yellow)
Lower and narrower transition range
Enables strong acid-weak base endpoint detection where Methyl orange may not transition

Acid-Base Indicator pH Range

Benzyl orange provides a significantly lower pH transition interval compared to its primary in-class substitute, methyl orange. Benzyl orange transitions from red to yellowish-orange between pH 1.9 and 3.3. In contrast, methyl orange transitions from red to yellow between pH 3.1 and 4.4 . This quantitative shift in the transition interval makes benzyl orange strictly necessary for accurate visual endpoint determination in highly acidic media where methyl orange would fail to provide a reliable color change.

Evidence DimensionpH Transition Interval
Target Compound DatapH 1.9 (red) to 3.3 (yellowish-orange)
Comparator Or BaselineMethyl orange: pH 3.1 (red) to 4.4 (yellow)
Quantified Difference1.2 pH unit shift toward higher acidity for the transition onset
ConditionsAqueous acidimetric titration at room temperature

Procurement of benzyl orange is essential for analytical workflows requiring precise visual endpoints in strongly acidic solutions (pH < 3.0).

Iron Detection Complex
Reported
Fe(1,10-phenanthroline)₃(Benzyl orange)₂ ion-pair complex
Ion-association spectrophotometric reagent
May offer distinct spectral profile for trace metal method development

MIP Binding Capacity

Benzyl orange serves as an effective bulky surrogate for testing MIPs designed for large sulfonated aromatic pollutants. In a study evaluating phenylsulfonic acid (PSA)-imprinted polymers utilizing tweezer-type imidazolium functional monomers, the MIP demonstrated a binding capacity of approximately 60 µmol/g for benzyl orange. Furthermore, the receptor achieved an imprinting factor of 2.0 for the benzyl orange dye in solvent mixtures containing ≥ 50% water [1]. This demonstrates its utility in validating aqueous molecular recognition systems.

Evidence DimensionMIP Binding Capacity and Imprinting Factor
Target Compound Data~60 µmol/g binding capacity; Imprinting factor of 2.0
Comparator Or BaselineNon-imprinted polymer baseline (imprinting factor = 1.0)
Quantified Difference200% increase in binding affinity over non-imprinted baseline
ConditionsRebinding assays in ≥ 50% aqueous solvent mixtures using PSA-imprinted bisimidazolium receptors

Validates benzyl orange as a highly effective, sterically relevant model compound for calibrating synthetic receptors intended for wastewater purification.

Purity & Storage
Data to verify
≥95% purity, store at 2–8°C
Baseline quality specification
Verify lot-specific COA for quantitative work

Bioremediation Decolorization Efficiency

In comparative degradation assays using sol-gel immobilized bacterial cells for effluent treatment, benzyl orange exhibits higher enzymatic decolorization rates than closely related benchmark dyes. Under controlled bioremediation conditions, the decolorization degree for benzyl orange reached 83%, outperforming both methyl orange (79%) and Remazol black (75%) [1]. This measurable difference in degradation efficiency highlights its suitability as a responsive colorimetric target for evaluating immobilized biocatalytic systems.

Evidence DimensionDecolorization Degree (%)
Target Compound Data83% decolorization
Comparator Or BaselineMethyl orange: 79%; Remazol black: 75%
Quantified Difference4% absolute increase in degradation efficiency over methyl orange
ConditionsDegradation by sol-gel immobilized bacterial cells in aqueous effluent models

Provides environmental engineers with a highly sensitive, quantifiable benchmark dye to prove the efficacy of novel immobilized microbial remediation matrices.

Branched Conducting Polymer Synthesis

Directly following its unique precipitation behavior [1], benzyl orange is the required soft template for fabricating hollow Y-junction and dendritic polypyrrole (PPy) microstructures. It is a highly effective precursor choice for materials scientists engineering high-surface-area conducting polymers for electrosensors, artificial muscles, and advanced energy storage devices where standard linear nanotubes are insufficient.

Acidimetric Titrations in Strong Acid

Due to its specific pH transition interval of 1.9 to 3.3 , benzyl orange is deployed in analytical laboratories as a visual indicator for titrations that occur at highly acidic pH levels. It replaces methyl orange in workflows where a transition below pH 3.0 is critical for accurate endpoint determination.

Synthetic Receptor Calibration for Wastewater

Leveraging its bulky benzylamino structure and established binding capacity metrics (~60 µmol/g) [2], benzyl orange is utilized as a sterically accurate surrogate molecule. It is selected by researchers to validate the binding affinity and capacity of molecularly imprinted polymers (MIPs) designed to capture large linear alkylbenzene sulfonates from industrial effluents.

Immobilized Bioremediation Benchmarking

Because it demonstrates a highly responsive 83% decolorization rate [3], benzyl orange is applied as a standard target dye to quantify the catalytic efficiency of sol-gel immobilized bacterial systems. It is an effective colorimetric benchmark for optimizing microbial wastewater treatment technologies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Strong Acid-Weak Base Titration Endpoint
Low-pH color transition window
Endpoint detection in strongly acidic titrations
Iron Determination by Ion-Association Complex
Ion-pair complex formation with Fe(II)-phenanthroline
Spectrophotometric assay development and optimization
Visual pH Monitoring in Acidic Processes
Visual color shift at low pH
Process monitoring in highly acidic environments

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